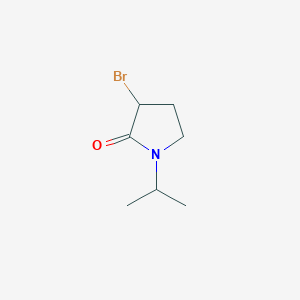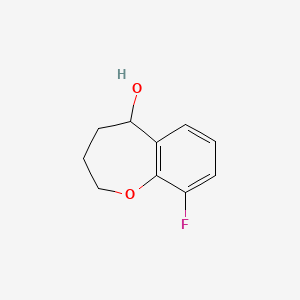
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Vue d'ensemble
Description
“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1567880-97-0 . It has a molecular weight of 182.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is 1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Anticancer Therapeutics
The compound has shown promise in the development of novel anticancer agents. By introducing alkyl or aralkyl and a sulfonyl group, researchers have synthesized derivatives that exhibit significant antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with an increase in antiproliferative activity, suggesting a potential pathway for the development of more effective cancer treatments .
Molecular Docking and Dynamics
In silico studies, including molecular docking and dynamics simulations, have been utilized to understand the binding orientations and stabilities of these compounds within the active sites of target proteins like c-Met kinase . This application is crucial for predicting the behavior of drugs within the body and can significantly expedite the drug design process.
Pharmacophore Development
The structural features of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives serve as pharmacophores for antitumor drugs. These pharmacophores are essential for the identification and optimization of new drug candidates with enhanced efficacy and reduced side effects .
Biochemical Assays
The derivatives of this compound have been evaluated using biochemical assays like the MTT assay to determine their cytotoxicity and antiproliferative effects on cancer cells. Such assays are fundamental in preclinical research to assess the therapeutic potential of new compounds .
Chemical Synthesis and Modification
The compound serves as a lead structure for the synthesis of a variety of derivatives. Chemical modifications, such as the introduction of different functional groups, have been explored to enhance the biological activity and solubility of these compounds .
Drug Resistance Studies
Research into the derivatives of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may provide insights into overcoming drug resistance in cancer cells. By understanding how these compounds interact with cancer cells, new strategies can be developed to circumvent resistance mechanisms .
Comparative Analysis with Other Antitumor Agents
Comparing the efficacy and safety profiles of these derivatives with other antitumor agents can help position them within the current landscape of cancer therapeutics. This analysis is vital for determining the unique benefits and potential drawbacks of these compounds .
Targeted Drug Delivery Systems
The structural properties of these derivatives may be suitable for incorporation into targeted drug delivery systems, such as liposomes or nanoparticles. This could improve the delivery of the drug to the tumor site, enhancing its efficacy and minimizing side effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



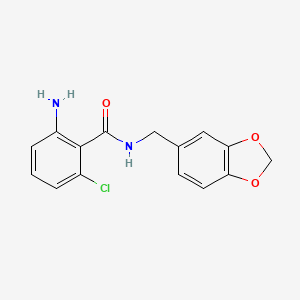

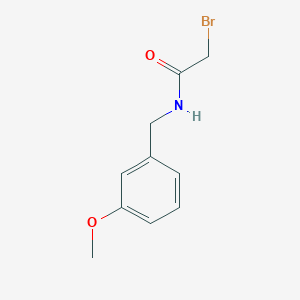

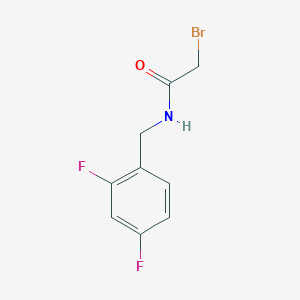
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)
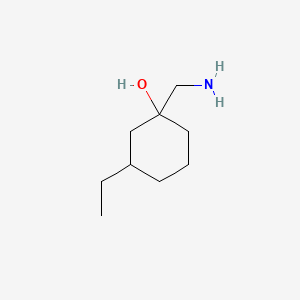
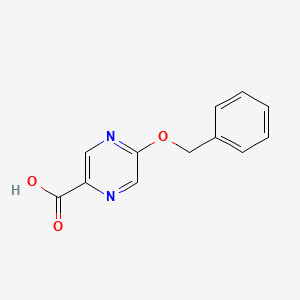
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)
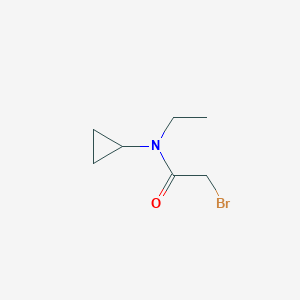


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
